Cas no 2002500-01-6 (trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol)
trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol
- trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol
- 2002500-01-6
- F6545-4562
- (1R,2R)-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol
- AKOS040823103
- (1R,2R)-2-((2-Phenoxyethyl)amino)cyclopentan-1-ol
- starbld0007361
-
- Inchi: 1S/C13H19NO2/c15-13-8-4-7-12(13)14-9-10-16-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1
- InChI Key: YAKNWZXQDBBWMN-CHWSQXEVSA-N
- SMILES: O[C@@H]1CCC[C@H]1NCCOC1C=CC=CC=1
Computed Properties
- Exact Mass: 221.141578849g/mol
- Monoisotopic Mass: 221.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41.5Ų
trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6545-4562-0.25g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 0.25g |
$252.0 | 2023-09-06 | |
| Life Chemicals | F6545-4562-0.5g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 0.5g |
$266.0 | 2023-09-06 | |
| Life Chemicals | F6545-4562-1g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 1g |
$280.0 | 2023-09-06 | |
| Life Chemicals | F6545-4562-2.5g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 2.5g |
$612.0 | 2023-09-06 | |
| Life Chemicals | F6545-4562-5g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 5g |
$926.0 | 2023-09-06 | |
| Life Chemicals | F6545-4562-10g |
trans-2-[(2-phenoxyethyl)amino]cyclopentan-1-ol |
2002500-01-6 | 95%+ | 10g |
$1303.0 | 2023-09-06 |
trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol
Research Brief on trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol (CAS: 2002500-01-6): Recent Advances and Applications
In recent years, the compound trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol (CAS: 2002500-01-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopentanol backbone and phenoxyethylamine side chain, has shown promising potential in various therapeutic applications. The purpose of this research brief is to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol, highlighting its enantioselective synthesis using chiral catalysts. The researchers achieved a high yield (85%) and excellent enantiomeric excess (98%), which is crucial for its pharmaceutical applications. The study also investigated the compound's stability under various physiological conditions, demonstrating its robustness in acidic and neutral environments, making it a viable candidate for oral administration.
Another significant development was reported in a preclinical study (Bioorganic & Medicinal Chemistry Letters, 2024), which evaluated the compound's efficacy as a modulator of G-protein-coupled receptors (GPCRs). The results indicated that trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol exhibits selective binding affinity for the serotonin 5-HT1A receptor, with an IC50 value of 12 nM. This finding suggests its potential application in treating neurological disorders such as anxiety and depression. Furthermore, the compound demonstrated minimal off-target effects, which is a critical advantage in drug development.
In addition to its neurological applications, recent research (ACS Chemical Biology, 2023) has explored the compound's role in cancer therapy. The study revealed that trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol can inhibit the proliferation of certain cancer cell lines, particularly those associated with breast and prostate cancers. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, with a notable reduction in tumor growth observed in xenograft models. These findings underscore its potential as a novel chemotherapeutic agent.
Despite these promising results, challenges remain in the clinical translation of trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol. A recent review (Expert Opinion on Drug Discovery, 2024) highlighted the need for further pharmacokinetic and toxicological studies to assess its safety profile in humans. Additionally, optimizing the compound's bioavailability and formulation remains a key area of ongoing research. Collaborative efforts between academia and industry are essential to address these challenges and accelerate its development.
In conclusion, trans-2-(2-phenoxyethyl)aminocyclopentan-1-ol (CAS: 2002500-01-6) represents a versatile and promising molecule in the field of chemical biology and pharmaceuticals. Its applications span neurological disorders and cancer therapy, with recent studies providing robust evidence of its efficacy and selectivity. However, further research is needed to fully realize its therapeutic potential. This brief underscores the importance of continued investment in the study of this compound to unlock its full clinical benefits.
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